1-(2-fluorophenyl)propan-2-one

Synthetic Chemistry Process Development Intermediate Manufacturing

1-(2-Fluorophenyl)propan-2-one (CAS 2836-82-0), commonly known as 2-Fluorophenylacetone, is an ortho-fluorinated phenylacetone derivative with the molecular formula C9H9FO and a molecular weight of 152.17 g/mol. It is characterized as a clear, colorless to pale yellow liquid with a boiling point of 47 °C at 0.05 mmHg and a density of 1.077 g/mL at 25 °C.

Molecular Formula C9H9FO
Molecular Weight 152.16 g/mol
CAS No. 2836-82-0
Cat. No. B141338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorophenyl)propan-2-one
CAS2836-82-0
Synonyms1-(2-Fluorophenyl)-2-propanone;  (o-Fluorophenyl)-2-propanone;  1-(o-Fluorophenyl)-2-propanone;  1-(2-Fluorophenyl)propan-2-one;  1-(o-Fluorophenyl)-2-propanone;  3-(2-Fluorophenyl)-2-propanone; 
Molecular FormulaC9H9FO
Molecular Weight152.16 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CC=CC=C1F
InChIInChI=1S/C9H9FO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3
InChIKeyBANVZEUCJHUPOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluorophenyl)propan-2-one (CAS 2836-82-0) as a Key Ortho-Fluorinated Intermediate


1-(2-Fluorophenyl)propan-2-one (CAS 2836-82-0), commonly known as 2-Fluorophenylacetone, is an ortho-fluorinated phenylacetone derivative with the molecular formula C9H9FO and a molecular weight of 152.17 g/mol . It is characterized as a clear, colorless to pale yellow liquid with a boiling point of 47 °C at 0.05 mmHg and a density of 1.077 g/mL at 25 °C . This compound serves as a crucial synthetic intermediate in medicinal chemistry, primarily for introducing a 2-fluorophenyl moiety into target molecules, and is not a final active pharmaceutical ingredient .

Why 1-(2-Fluorophenyl)propan-2-one (CAS 2836-82-0) Cannot Be Replaced by Other Fluorophenylacetone Isomers


The ortho-position of the fluorine atom on the phenyl ring of 1-(2-fluorophenyl)propan-2-one (CAS 2836-82-0) is not a trivial structural variation; it fundamentally dictates the compound's reactivity, physicochemical properties, and the biological activity of its downstream derivatives. Simple substitution with the para- or meta-fluorinated isomers, or with the non-fluorinated phenylacetone, is not equivalent. This is evident from its specific applications in distinct drug synthesis pathways, including antimalarial agents [1] and GnRH receptor antagonists [2], which rely on the unique steric and electronic effects conferred by the ortho-fluorine. Furthermore, the ortho-isomer exhibits a distinct fragmentation pattern in mass spectrometry [3] and demonstrates a well-characterized synthetic pathway, confirming its defined and reproducible role as a specific building block.

Quantitative Differentiation of 1-(2-Fluorophenyl)propan-2-one (CAS 2836-82-0) Against Comparators


Synthetic Yield for 1-(2-Fluorophenyl)propan-2-one (CAS 2836-82-0) via Nitropropene Reduction

A validated synthetic procedure for 1-(2-fluorophenyl)propan-2-one (CAS 2836-82-0) from (2-fluorophenyl)-2-nitropropene yields the product at 67% after distillation . This represents a well-defined, reproducible entry point for procurement, establishing a benchmark for evaluating process improvements or alternative synthetic routes. This yield serves as a baseline for comparison, for example, against other synthetic strategies for the same compound or for the synthesis of other fluorophenylacetone isomers.

Synthetic Chemistry Process Development Intermediate Manufacturing

Physical Property Comparison: Ortho-Fluoro vs. Para-Fluoro Isomer for Purification and Handling

The physical properties of 1-(2-fluorophenyl)propan-2-one (CAS 2836-82-0) are distinct from its para-isomer, 4-fluorophenylacetone (CAS 459-03-0). The ortho-isomer has a lower density (1.077 g/mL at 25 °C ) and a lower boiling point (47 °C at 0.05 mmHg ) compared to the para-isomer, which has a density of 1.139 g/mL at 25 °C and a boiling point of 106-107 °C at 18 mmHg . These differences are critical for designing and scaling up purification (e.g., distillation) and handling processes.

Chemical Engineering Process Chemistry Analytical Chemistry

Role as a Specific Building Block for Antimalarial Agents

1-(2-Fluorophenyl)propan-2-one (CAS 2836-82-0) is a documented, essential intermediate in the synthesis of a specific class of antimalarial drugs [1]. This application is not shared by all fluorophenylacetone isomers. The ortho-fluorine substitution is a required structural feature for the subsequent synthesis of the target pharmacophore, a series of N-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols [1]. This establishes its non-substitutable role in this therapeutic area.

Medicinal Chemistry Drug Discovery Neglected Tropical Diseases

Incorporation into GnRH Receptor Antagonist Scaffolds

1-(2-Fluorophenyl)propan-2-one (CAS 2836-82-0) is a key intermediate in the synthesis of a series of (R)-1-alkyl-3-[2-(2-amino)phenethyl]-5-(2-fluorophenyl)-6-methyluracils, which are potent human GnRH receptor antagonists [1]. The ortho-fluorophenyl moiety is a critical component of the pharmacophore, and its introduction relies on this specific ketone building block. This distinct application differentiates it from other phenylacetone analogs that are not used in this therapeutic context.

Endocrinology Medicinal Chemistry Oncology

Contribution to Cytostatic Activity in Pyrimidine Derivatives

Derivatives synthesized from 1-(2-fluorophenyl)propan-2-one (CAS 2836-82-0) demonstrate quantifiable cytostatic activity. A pyrimidine derivative with a saturated fluorophenylalkyl side chain (Compound 4), synthesized using 2-fluorophenylacetone, exhibited an IC50 of 2 ± 1 µM against the MCF-7 human breast carcinoma cell line [1]. In contrast, derivatives with an unsaturated side chain (e.g., Compound 10, IC50 ≈ 47 µM) showed varied activity, highlighting the importance of the specific building block in tuning biological outcomes. This data provides a quantitative anchor for its use in anticancer SAR studies.

Cancer Research Medicinal Chemistry Structure-Activity Relationship (SAR)

Evidence-Based Application Scenarios for Procuring 1-(2-Fluorophenyl)propan-2-one (CAS 2836-82-0)


Synthesis of Antimalarial Leads

For medicinal chemistry programs focused on developing novel antimalarial agents, the procurement of 1-(2-fluorophenyl)propan-2-one (CAS 2836-82-0) is essential. Its role as a key intermediate in the synthesis of a known class of N-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols [1] makes it a required building block. Substitution with other isomers is not supported by the literature for this specific pharmacophore, ensuring the ortho-isomer is the correct choice for replicating or expanding upon this established SAR.

Development of GnRH Receptor Antagonists

Research groups targeting the gonadotropin-releasing hormone (GnRH) receptor for applications in reproductive health or oncology should procure 1-(2-fluorophenyl)propan-2-one (CAS 2836-82-0). It is the specific precursor for introducing the 2-fluorophenyl group into the 5-position of the 6-methyluracil core, a critical structural feature for potent GnRH antagonist activity [2]. Using the para- or meta-fluoro isomer would result in a different compound not validated for this target.

Structure-Activity Relationship (SAR) Studies in Cancer Research

In anticancer drug discovery, 1-(2-fluorophenyl)propan-2-one (CAS 2836-82-0) is a valuable tool for SAR studies. Derivatives containing a saturated fluorophenylalkyl side chain derived from this building block have demonstrated potent, low micromolar cytostatic activity against the MCF-7 breast cancer cell line (IC50 = 2 ± 1 µM) [3]. This provides a well-defined starting point for exploring how modifications to the side chain, while retaining the core ortho-fluorophenyl structure, can modulate antitumor activity.

Analytical and Forensic Reference Standard

1-(2-Fluorophenyl)propan-2-one (CAS 2836-82-0) is an established analytical reference standard. Its distinct fragmentation pattern, characterized by the elimination of HF from the ortho-fluorophenyl anion [4], makes it suitable for developing and validating analytical methods in forensic chemistry, particularly for the detection and characterization of related amphetamine-type substances. Procurement of a high-purity standard is essential for method development and validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-fluorophenyl)propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.